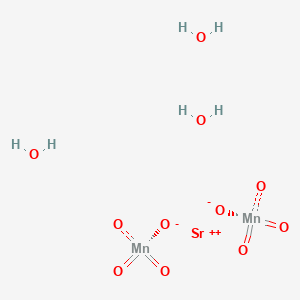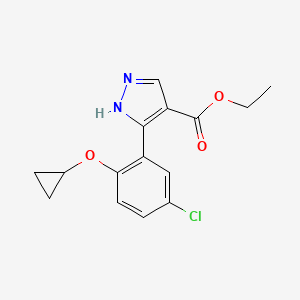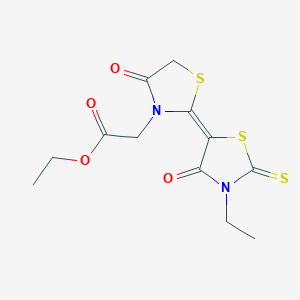
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1365272-57-6 and a linear formula of C13H10ClNO2 . It has a molecular weight of 247.68 .
Synthesis Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid can be represented by the Inchi Code: 1S/C13H10ClNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid include a molecular weight of 247.68 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Vitamin B6 Derivatives : This compound is involved in the synthesis of vitamin B6 derivatives, as demonstrated by the study where similar pyridine carboxylic acids were synthesized for biochemical applications (Tomita, Brooks, & Metzler, 1966).
- Esterification of Carboxylic Acids : It's used in the esterification of carboxylic acids by alcohols under mild conditions, indicating its role in creating diverse carboxylic esters, which are important in various chemical syntheses (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Biochemical and Pharmaceutical Applications
- Extraction in Pharmaceutical Processes : This acid is utilized in the extraction process in pharmaceutical production, as seen in studies involving pyridine-3-carboxylic acid, a similar compound (Kumar & Babu, 2009).
- Aurora Kinase Inhibition for Cancer Treatment : Research has shown its derivatives as potential inhibitors of Aurora kinase, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Chemical Properties and Analysis
- Investigating Chemical Properties : The compound's properties have been studied in various chemical reactions, such as in the creation of sulphides, sulphoxides, and sulphones derived from similar acids (Brown, Landquist, & Summers, 1978).
- Synthetic Applications : It is also used in the synthesis of various pyridine and fused pyridine derivatives, indicating its utility in organic synthesis and compound development (Al-Issa, 2012).
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-12(14)11(4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAXDUHJIEXNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742906 |
Source


|
| Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1365272-57-6 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 5-(2-chloro-5-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)











